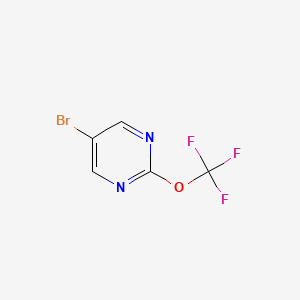

5-Bromo-2-(trifluoromethoxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(trifluoromethoxy)pyrimidine: is a heterocyclic organic compound with the molecular formula C5H2BrF3N2O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position and a trifluoromethoxy group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethoxy)pyrimidine typically involves the bromination of 2-(trifluoromethoxy)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(trifluoromethoxy)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-(trifluoromethoxy)pyrimidine has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Pain Management and Inflammation

Research indicates that this compound can serve as an intermediate in the synthesis of drugs aimed at treating pain and respiratory diseases. Specifically, it has been linked to the inhibition of transient receptor potential A1 ion channels (TRPA1), which are implicated in pain sensation and inflammatory responses. The ability to modulate TRPA1 activity suggests potential applications in developing analgesics and anti-inflammatory medications .

Antitumor Activity

In studies involving fluorinated pyrimidine-type nucleoside analogs, compounds structurally related to this compound have demonstrated significant antitumor effects. For instance, the fluorinated derivative FTD (TAS-102) has shown efficacy against metastatic colorectal cancer, indicating that similar compounds could be explored for their anticancer properties .

Organic Synthesis

The compound serves as a critical building block in organic synthesis, particularly for creating more complex molecular structures.

Synthetic Methodologies

A notable synthetic route involves the bromination of 2-(trifluoromethoxy)pyrimidine using bromine in acetic acid under reflux conditions. This method yields this compound efficiently, showcasing its utility in laboratory settings for further chemical modifications .

Agrochemical Applications

Beyond medicinal uses, this compound can also be utilized in the development of agrochemicals. Its fluorinated structure may enhance the biological activity of pesticides or herbicides, making it a candidate for research in agricultural chemistry.

Case Study: TRPA1 Inhibition

A study highlighted the role of TRPA1 channels in pain sensation and how compounds like this compound can inhibit these channels effectively. This research emphasizes its potential for developing new analgesic therapies .

Case Study: Antitumor Efficacy

In another investigation, the incorporation of fluorinated pyrimidines into DNA was studied to assess their antitumor efficacy. The findings suggest that compounds similar to this compound could be crucial in enhancing the effectiveness of cancer treatments by improving drug delivery mechanisms within tumor cells .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)pyrimidine in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The bromine atom at the 5-position may also play a role in the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

- 5-Bromo-2-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 5-Bromo-2-(trifluoromethoxy)pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced lipophilicity, compared to similar compounds with only trifluoromethyl or halogen substituents . These properties make it particularly valuable in the synthesis of biologically active molecules and advanced materials.

Activité Biologique

5-Bromo-2-(trifluoromethoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a trifluoromethoxy group at the 2-position of the pyrimidine ring. This unique substitution pattern is believed to enhance its biological activity through improved interactions with biological targets.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. A study highlighted its effectiveness against various fungal strains, including Botrytis cinerea and Phomopsis sp. Notably, compounds derived from this structure showed an inhibition rate of up to 100% against Phomopsis sp., outperforming standard treatments like Pyrimethanil .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Organism | Inhibition Rate (%) | EC50 (µg/ml) |

|---|---|---|---|

| This compound | Phomopsis sp. | 100 | 10.5 |

| Pyrimethanil | Phomopsis sp. | 85.1 | 32.1 |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its structural analogs. Pyrimidines are known for their role as antimetabolites in cancer therapy. Studies have shown that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| This compound | MCF-7 | - | - | - |

| Analog Compound A | DU145 | - | - | - |

| Analog Compound B | A375 | - | - | - |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Case Study 1: Antibiofilm Activity

A recent study explored the antibiofilm properties of halogenated pyrimidines, including derivatives similar to this compound, against Staphylococcus aureus. The results indicated that these compounds could significantly reduce biofilm formation, suggesting potential applications in treating chronic infections caused by biofilm-forming bacteria .

Case Study 2: Structural Activity Relationship (SAR)

Another investigation focused on the SAR of pyrimidine derivatives, revealing that modifications at specific positions could lead to enhanced biological activity. The presence of halogens like bromine and trifluoromethyl groups was found to be crucial in increasing the potency against various pathogens .

Propriétés

IUPAC Name |

5-bromo-2-(trifluoromethoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPULUBMXYVHFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.